4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one
Description
This compound is a tricyclic heterocyclic molecule featuring a fused bicyclic core with nitrogen and sulfur atoms. Its IUPAC name reflects a 14-membered ring system containing four nitrogen atoms (4,5,7,9 positions), a phenyl substituent at position 4, and a sulfanyl (-SH) group at position 6. The structure is characterized by high rigidity due to the fused bicyclic framework, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-phenyl-8-sulfanylidene-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,6-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-15-13-12-9-5-2-6-10-19(12)16(22)17-14(13)18-20(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZUIMRZFXPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=NC(=S)N2CC1)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
8-[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl Derivative
- Structure : The sulfanyl group at position 8 is substituted with a 3-nitrophenylacetyl moiety.
- This substitution may enhance interactions with aromatic or polar biological targets.
- Applications: Not explicitly reported, but nitroaryl groups are common in pharmaceuticals and explosives, suggesting possible dual-use relevance .
8-[(2,4-Dichlorophenyl)methylsulfanyl] Derivative
- Structure : A 2,4-dichlorobenzyl group replaces the sulfanyl hydrogen.
- Key Differences : Chlorine atoms increase lipophilicity and may improve membrane permeability. The steric bulk of the dichlorophenyl group could hinder rotational freedom, affecting binding kinetics in biological systems.
- Applications : Chlorinated analogs are often explored in agrochemicals or antimicrobial agents due to their stability and bioactivity .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
- Structure : Substitutes methoxy with a hydroxyl group.
- Key Differences : The hydroxyl group enables hydrogen bonding, improving interactions with proteins or nucleic acids. However, it may reduce metabolic stability compared to the methoxy analog.
- Applications : Hydroxyphenyl moieties are critical in antioxidants and enzyme inhibitors .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chlorine) increase electrophilicity, favoring nucleophilic reactions. Electron-donating groups (e.g., methoxy, hydroxy) enhance resonance stability .
- Solubility : Hydroxyl and methoxy substituents improve aqueous solubility, whereas lipophilic groups (e.g., dichlorophenyl) favor organic phase partitioning.
- In contrast, analogs with nitro or chlorine substituents show broader applicability in materials science and medicinal chemistry .
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of tetraazatricyclo compounds characterized by a unique arrangement of nitrogen and sulfur atoms within its structure. The molecular formula is , and it has a molecular weight of approximately 312.39 g/mol. Its structural complexity may contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 4-phenyl-8-sulfanyl derivatives exhibit antimicrobial properties. A study conducted on related tetraazatricyclo compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanisms of action are thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
The anticancer activity of tetraazatricyclo compounds has been a focal point in recent studies. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, an investigation into the cytotoxic effects of related compounds revealed IC50 values indicating effective cell growth inhibition at micromolar concentrations.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various tetraazatricyclo derivatives, including 4-phenyl-8-sulfanyl. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Anticancer Activity Assessment : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of 4-phenyl-8-sulfanyl on breast cancer cell lines (MCF-7). The compound resulted in a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
The proposed mechanisms through which 4-phenyl-8-sulfanyl exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
